molecular formula C23H19N3O3 B2415494 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-39-1

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2415494
CAS No.: 865286-39-1
M. Wt: 385.423
InChI Key: KUYWBKACGVSMPN-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with diphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to the combination of the oxadiazole ring and the diphenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWBKACGVSMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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